Phenylselenylchlorid

Übersicht

Beschreibung

Selenium compound 2 is a selenium-containing compound known for its unique chemical properties and applications. Selenium, a member of the chalcogen group, is essential for various biological processes and has significant industrial applications. Selenium compound 2, in particular, has garnered attention due to its potential in various fields, including chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

Selenverbindung 2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und Katalyse verwendet.

Biologie: Selenverbindung 2 wird hinsichtlich ihrer Rolle in Selenoproteinen und ihrer antioxidativen Eigenschaften untersucht.

Industrie: Wird bei der Herstellung von Halbleitern, Glas und Keramik verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Selenverbindung 2 beinhaltet die Einarbeitung in Selenoproteine und andere Biomoleküle. Selen wird zu Selenophosphat und Selenocystein metabolisiert, die dann durch spezifische RNA-Sequenzen in Proteine eingebaut werden. Diese Selenoproteine spielen eine entscheidende Rolle bei der antioxidativen Abwehr, dem Stoffwechsel von Schilddrüsenhormonen und der Immunfunktion .

Ähnliche Verbindungen:

Selenomethionin: Eine Aminosäure, die Selen enthält, bekannt für ihre Rolle bei der Proteinsynthese und antioxidativen Aktivität.

Selenocystein: Eine weitere selenhaltige Aminosäure, oft als die 21. Aminosäure bezeichnet, die für die Funktion von Selenoproteinen unerlässlich ist.

Selendioxid: Eine häufige Selenverbindung, die in der organischen Synthese und als Oxidationsmittel verwendet wird.

Einzigartigkeit von Selenverbindung 2: Selenverbindung 2 zeichnet sich durch ihre vielseitige chemische Reaktivität und ihre breite Palette von Anwendungen aus. Ihre Fähigkeit, verschiedene chemische Reaktionen einzugehen und ihre Rolle in biologischen Systemen machen sie zu einer Verbindung von großem Interesse in Forschung und Industrie.

Wirkmechanismus

Target of Action

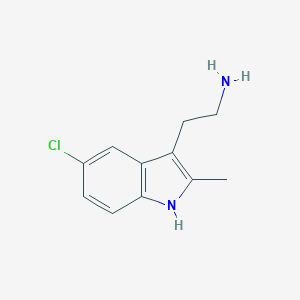

Phenylselenenyl chloride primarily targets alkenols . It is a synthon for 2-amino alcohols , meaning it is used as a building block in the synthesis of these compounds.

Mode of Action

The compound interacts with its targets through a two-step mechanism. The first step involves an electrophilic addition of the reagent to the double bond of the alkenols . This results in the formation of a selenonium cation . In the second phase of the reaction, the nucleophilic oxygen from the hydroxyl group of the alcohol attacks the selenonium cation, leading to the formation of a ring .

Biochemical Pathways

The biochemical pathways affected by Phenylselenenyl chloride are those involved in the synthesis of 2-amino alcohols . The compound facilitates the intramolecular cyclization of alkenols , which is a crucial step in the construction of oxygen heterocycles present in several biologically active natural products .

Pharmacokinetics

It is known that the compound is soluble in methanol , which could potentially influence its bioavailability.

Result of Action

The result of Phenylselenenyl chloride’s action is the formation of cyclic ethers . These ethers are key components in a variety of physiologically active natural products .

Action Environment

The action of Phenylselenenyl chloride is influenced by the presence of bases . Bases facilitate the intramolecular cyclization process by forming a hydrogen bond with the alkenol’s OH-group . The reaction with triethylamine has been shown to be the fastest .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Selenverbindung 2 beinhaltet typischerweise die Reaktion von elementarem Selen mit organischen oder anorganischen Substraten unter kontrollierten Bedingungen. Ein gängiges Verfahren ist die Reaktion von Selendioxid mit organischen Verbindungen zur Bildung von Organoselenverbindungen. Diese Reaktion erfordert oft spezifische Katalysatoren und Reaktionsbedingungen, wie z. B. erhöhte Temperaturen und inerte Atmosphären .

Industrielle Produktionsmethoden: Die industrielle Produktion von Selenverbindung 2 beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie katalytische Hydrierung, Oxidations-Reduktionsreaktionen und Phasentransferkatalyse werden eingesetzt, um Selenverbindung 2 im industriellen Maßstab herzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Selenverbindung 2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Selenverbindung 2 kann oxidiert werden, um Selenoxide und Selenone zu bilden.

Reduktion: Die Reduktion von Selenverbindung 2 kann zu Seleniden und elementarem Selen führen.

Substitution: Selenverbindung 2 kann an Substitutionsreaktionen teilnehmen, bei denen Selenatome durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Salpetersäure und andere Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Halogene, Sulfurylchlorid.

Hauptprodukte, die gebildet werden:

Oxidation: Selenoxide, Selenone.

Reduktion: Selenide, elementares Selen.

Substitution: Verschiedene Organoselenverbindungen.

Vergleich Mit ähnlichen Verbindungen

Selenomethionine: An amino acid containing selenium, known for its role in protein synthesis and antioxidant activity.

Selenocysteine: Another selenium-containing amino acid, often referred to as the 21st amino acid, essential for the function of selenoproteins.

Selenium Dioxide: A common selenium compound used in organic synthesis and as an oxidizing agent.

Uniqueness of Selenium Compound 2: Selenium compound 2 stands out due to its versatile chemical reactivity and wide range of applications. Its ability to undergo various chemical reactions and its role in biological systems make it a compound of significant interest in both research and industry.

Eigenschaften

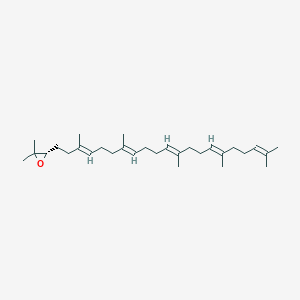

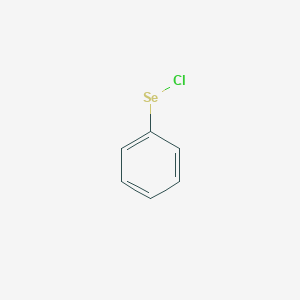

IUPAC Name |

phenyl selenohypochlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClSe/c7-8-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCXADMLESSGRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Se]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205679 | |

| Record name | Chloroselenobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5707-04-0 | |

| Record name | Benzeneselenenyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5707-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroselenobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005707040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroselenobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroselenobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does phenylselenenyl chloride react with olefins?

A1: Phenylselenenyl chloride readily reacts with olefins via electrophilic addition. This reaction generally yields two regioisomers, with the phenylseleno group adding to the less substituted carbon of the double bond as the major product. [, , , , , , , ] The resulting β-chloro selenides serve as versatile intermediates in organic synthesis.

Q2: What are the synthetic applications of the β-chloro selenides derived from phenylselenenyl chloride additions to olefins?

A2: These intermediates can be transformed into various functional groups. For instance, oxidation followed by selenoxide elimination affords allylic chlorides. [] Alternatively, treatment with a nucleophile can displace the chloride, leading to substituted selenides. [, , ]

Q3: Can phenylselenenyl chloride be used for the synthesis of cyclic compounds?

A3: Yes, phenylselenenyl chloride is a valuable reagent for synthesizing various heterocycles. For example, it can be used to prepare tetrahydrofurans from Δ4-unsaturated alcohols, [] 2-oxazolines from allylic ureas, [] and dihydrothiazoles from allyl thioureas. []

Q4: What is the molecular formula and weight of phenylselenenyl chloride?

A4: The molecular formula is C6H5ClSe, and its molecular weight is 191.56 g/mol.

Q5: Is there any spectroscopic data available for phenylselenenyl chloride?

A5: While the provided articles do not include specific spectroscopic data for phenylselenenyl chloride, NMR techniques such as 1H NMR, 13C NMR, 31P NMR, and 77Se NMR are commonly used to characterize the products formed in reactions involving phenylselenenyl chloride. [, ]

Q6: What solvents are commonly used with phenylselenenyl chloride?

A6: Common solvents include dichloromethane, chloroform, tetrahydrofuran, diethyl ether, and acetonitrile. [, , , , , , , ] The choice of solvent can impact reaction rates and selectivity.

Q7: Are there any precautions to be taken when handling phenylselenenyl chloride?

A7: Yes, phenylselenenyl chloride is moisture-sensitive and should be handled under anhydrous conditions. It is also recommended to handle it in a well-ventilated area, as with most organoselenium compounds.

Q8: Can phenylselenenyl chloride act as a catalyst?

A8: Yes, research shows that phenylselenenyl chloride can catalyze the allylic chlorination of olefins by N-chlorosuccinimide. [] This highlights its potential for catalyzing other halogenation reactions.

Q9: Have computational methods been used to study reactions involving phenylselenenyl chloride?

A9: Yes, DFT calculations have been employed to investigate the mechanism of the 1,2-metallate rearrangement of cyclopropenylboronate in the presence of phenylselenenyl chloride. [] These studies provide insights into the reaction pathway and the intermediates involved.

Q10: How does the phenylseleno group influence the reactivity of the molecule?

A10: The phenylseleno group, due to the larger size and polarizability of selenium compared to oxygen or sulfur, can significantly influence the reactivity and properties of the molecule.

A10: These aspects primarily pertain to the pharmacological profile and applications of a compound, and are not directly addressed in the provided research articles focusing on the synthetic applications of phenylselenenyl chloride.

Q11: What are some historical milestones in the use of phenylselenenyl chloride in organic synthesis?

A27: While the articles don't explicitly outline historical milestones, the development of selenoxide elimination as a mild and efficient method for introducing double bonds into organic molecules marked a significant advancement in the field. [, , ] This, coupled with the discovery of various phenylselenenyl chloride-mediated cyclization reactions, expanded its utility in synthesizing complex molecules. [, , ]

Q12: What are some areas where research on phenylselenenyl chloride intersects with other disciplines?

A28: The use of phenylselenenyl chloride in synthesizing natural product-like compounds, like pyrimidine nucleoside analogs [, , ] and mitosene analogs [, ], showcases its relevance to medicinal chemistry and drug discovery. Furthermore, its application in developing methodologies for synthesizing complex molecules with defined stereochemistry [, , , ] highlights its importance in total synthesis. Finally, the increasing use of computational methods to understand its reactivity [] signifies its relevance to the field of computational chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Tricyclo[3.3.1.13,7]dec-1-yl-1H-Indazole-3-carboxamide](/img/structure/B45530.png)

![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)